N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound that likely contains a sulfonamide group, which is a functional group that is often found in various pharmaceutical agents . The presence of the fluorophenyl group might contribute to the compound’s reactivity and potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides like this are typically synthesized through the reaction of a sulfonyl chloride with an amine . The presence of the fluorophenyl and methoxy groups might require additional steps or considerations during synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a fluorine atom at the 3-position and methoxy groups at the 2 and 5-positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy groups. These could affect the compound’s participation in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could contribute to its solubility in water, while the fluorine atom could affect its reactivity .Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide involves the activation of the serotonin 5-HT2A receptor. This results in the modulation of various neurotransmitter systems in the brain, including dopamine, norepinephrine, and glutamate. The compound has been shown to induce hallucinogenic effects, which are believed to be caused by the activation of the 5-HT2A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce changes in brain activity, particularly in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and social behavior. The compound has also been shown to induce changes in heart rate and blood pressure, which can be attributed to its effects on the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its high affinity for the 5-HT2A receptor, which makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders. However, the compound has also been shown to induce hallucinogenic effects, which can make it difficult to study its effects on cognitive and behavioral functions. Additionally, the compound has not been extensively studied for its long-term effects, which can limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide. One direction is the development of new drugs for the treatment of psychiatric disorders, particularly depression and anxiety. Another direction is the study of the compound's effects on cognitive and behavioral functions, particularly in relation to decision-making and social behavior. Additionally, the long-term effects of the compound on brain function and overall health need to be studied further to determine its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has a high affinity for the serotonin 5-HT2A receptor and has been shown to induce hallucinogenic effects. While the compound has several advantages for lab experiments, including its potential applications in the development of new drugs, its limitations and potential long-term effects need to be studied further. Overall, this compound is a promising compound that has the potential to contribute to the advancement of scientific research.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 3-fluoroanisole with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatographic techniques to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)16-11-5-3-4-10(15)8-11/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRROZGHOLZPTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.